molecular formula C25H39N3O8 B1674458 Landiolol CAS No. 133242-30-5

Landiolol

カタログ番号 B1674458
CAS番号: 133242-30-5
分子量: 509.6 g/mol
InChIキー: WMDSZGFJQKSLLH-AIBWNMTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Landiolol is an ultra-short-acting cardioselective beta-1 adrenergic blocker . It is used for the management of tachycardia in the critical care setting . It works to reduce heart rate with minimal effect over cardiac contractility (inotropy) and minimal impact on blood pressure . Landiolol is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .


Synthesis Analysis

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate . A process for the enantioselective synthesis of Landiolol has been described in a patent . This process involves the reaction of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a compound of the formula 4 in the presence of an enantioselective catalyst .


Molecular Structure Analysis

The molecular formula of Landiolol is C25H39N3O8 . Its molecular weight is 509.6 . The structure of Landiolol includes an ester-bound .


Chemical Reactions Analysis

Landiolol is characterized as a drug devoid of the interactivity with membrane lipid rafts relating to β2-adrenergic receptor blockade . The differentiation between β1-blocking selectivity and non-selectivity is compatible with that between membrane non-interactivity and interactivity .


Physical And Chemical Properties Analysis

The CAS Number of Landiolol is 133242-30-5 . Its molecular formula is C25H39N3O8 and its molecular weight is 509.59 .

科学的研究の応用

Atrial Fibrillation

  • Scientific Field : Cardiology
  • Summary of Application : Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias. It has gained attention for its use in the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries .
  • Methods of Application : Landiolol is administered intravenously. It can help prevent the re-entry of electrical impulses that can lead to certain types of arrhythmias such as atrial fibrillation .
  • Results or Outcomes : Landiolol has been shown to be effective in rapidly reducing the rate in patients with tachycardic atrial fibrillation without a pronounced drop in blood pressure .

Perioperative Tachycardia

  • Scientific Field : Anesthesiology
  • Summary of Application : Landiolol is used in the management of perioperative tachycardia, especially for both cardiac and non-cardiac surgeries .
  • Methods of Application : Landiolol is administered intravenously during the perioperative period .
  • Results or Outcomes : Landiolol has been shown to effectively control heart rate during the perioperative period without causing a significant drop in blood pressure .

Coronary CT Angiography

  • Scientific Field : Radiology
  • Summary of Application : Landiolol is used in coronary CT angiography to reduce the heart rate of patients who did not achieve the target heart rate despite taking oral β-blocker as a premedication .
  • Methods of Application : Landiolol is administered intravenously prior to the scanning .
  • Results or Outcomes : Landiolol has been found to be effective in further reducing the heart rate in patients undergoing coronary CT angiography .

Sepsis

  • Scientific Field : Critical Care Medicine
  • Summary of Application : Landiolol has been used for managing arrhythmias in patients with septic shock .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Pediatric Patients

  • Scientific Field : Pediatrics
  • Summary of Application : Landiolol may have potential therapeutic effects for pediatric patients .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Supraventricular Tachyarrhythmias

  • Scientific Field : Cardiology
  • Summary of Application : Landiolol has been available in Japan for 15 years for the treatment of supraventricular tachyarrhythmias, such as atrial fibrillation (AF), atrial flutter (AFL), and non-compensatory sinus tachycardia .
  • Methods of Application : Landiolol is administered intravenously .
  • Results or Outcomes : Landiolol has been shown to reduce the heart rate without undesired drop of arterial blood pressure .

Safety And Hazards

Landiolol should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Landiolol is currently under review by the U.S. Food and Drug Administration for approval for the short-term reduction of ventricular rate in patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter . If approved, it is expected to become a cornerstone therapy in the management of tachycardia in critically ill patients .

特性

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSZGFJQKSLLH-RBBKRZOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158026
Record name Landiolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Landiolol

CAS RN

133242-30-5
Record name Landiolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133242-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Landiolol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Landiolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Landiolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Landiolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Landiolol
Reactant of Route 2
Reactant of Route 2
Landiolol
Reactant of Route 3
Reactant of Route 3
Landiolol
Reactant of Route 4
Reactant of Route 4
Landiolol
Reactant of Route 5
Landiolol
Reactant of Route 6
Landiolol

Citations

For This Compound
3,830
Citations
YY Syed - Drugs, 2018 - Springer
… of landiolol has been demonstrated in a large number of randomized controlled clinical trials. Landiolol … Perioperative prophylactic administration of landiolol significantly reduced the …
Number of citations: 27 link.springer.com
GL Plosker - Drugs, 2013 - Springer
… Landiolol was generally well tolerated … landiolol administration is important. In general, adverse events such as reduced blood pressure resolve quickly after discontinuation of landiolol. …
Number of citations: 55 link.springer.com
L Li, Q Ai, L Lin, P Ge, C Yang… - International Journal of …, 2015 - ncbi.nlm.nih.gov
… , landiolol was associated with a significant reduction of AF after cardiac surgery (RR= 0.41; 95% CI 0.32-0.52; P< 0.001), and the administration of landiolol … Landiolol is effective in …
Number of citations: 34 www.ncbi.nlm.nih.gov
Y Yoshida, K Terajima, C Sato, S Akada, Y Miyagi… - Journal of …, 2008 - Springer
… the clinical use of landiolol in the ICU. In this study, landiolol reduced HR significantly without reducing BP and it stabilized hemodynamics. We were able to use landiolol safely in ICU …
Number of citations: 39 link.springer.com
T Whitehouse, A Hossain, GD Perkins, AC Gordon… - JAMA, 2023 - jamanetwork.com
… less than 80/min and landiolol infusion had not been reduced, (4) heart rate was higher than 94/min and landiolol infusion was not increased, and (5) landiolol was not stopped after the …
Number of citations: 2 jamanetwork.com
A Sezai, K Minami, T Nakai, M Hata, I Yoshitake… - The Journal of Thoracic …, 2011 - Elsevier
… the landiolol group than in the placebo group. On returning to the intensive care unit, the landiolol … Medical costs were also significantly lower in the landiolol group. Multivariate analysis …
Number of citations: 96 www.sciencedirect.com
S Hagiwara, H Iwasaka, H Maeda, T Noguchi - Shock, 2009 - journals.lww.com
… We hypothesized that landiolol could inhibit serum and tissue … We therefore investigated the effect of landiolol administration … To further elucidate the mechanism of landiolol activity, we …
Number of citations: 119 journals.lww.com
T Ojima, M Nakamori, M Nakamura… - Journal of British …, 2017 - academic.oup.com
Background Atrial fibrillation is common after oesophageal surgery. The aim of this study was to evaluate whether landiolol hydrochloride was effective and safe in the prevention of …
Number of citations: 49 academic.oup.com
A Sezai, T Nakai, M Hata, I Yoshitake, M Shiono… - The Journal of thoracic …, 2012 - Elsevier
… Intravenous infusion of landiolol for 2 days at 2 μg/kg/min was compared with placebo, … % in the landiolol group vs 34% in the placebo group). Thus, we confirmed that landiolol could be …
Number of citations: 77 www.sciencedirect.com
Y Miwa, T Ikeda, H Mera, M Miyakoshi, K Hoshida… - Circulation …, 2010 - jstage.jst.go.jp
Background: Occasionally it is difficult to inhibit electrical storm (ES) with standard pharmacological treatment. In the present study the effect of landiolol, an ultra-short-acting β 1-…
Number of citations: 76 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。